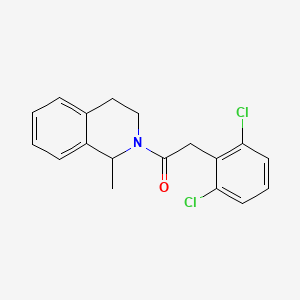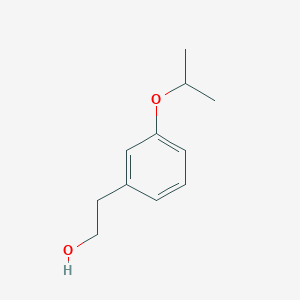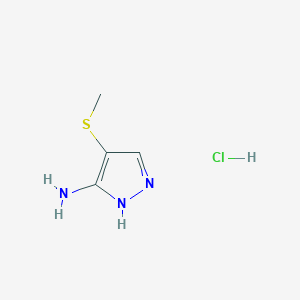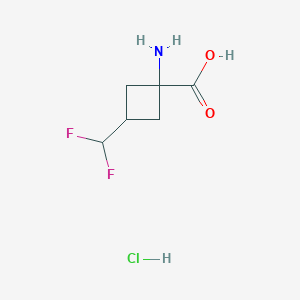
ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ClC1=C(C(=CC=C1)Cl)CC(=O)N1C(C2=CC=CC=C2CC1)C is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DPCPX, which stands for 8-cyclopentyl-1,3-dipropylxanthine. DPCPX is a selective antagonist of adenosine A1 receptors, which are involved in various physiological and pathological processes.
作用機序
DPCPX selectively blocks adenosine A1 receptors, which are G protein-coupled receptors that are coupled to inhibitory G proteins. When adenosine binds to these receptors, it inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to the inhibition of protein kinase A (PKA) and the activation of potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability. DPCPX blocks the inhibitory effect of adenosine on adenylate cyclase, which increases the production of cAMP and activates PKA. This leads to the activation of calcium channels, which increases neuronal excitability.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPCPX inhibits the binding of adenosine to A1 receptors with high selectivity and potency. In vivo studies have shown that DPCPX reduces the hypotensive and bradycardic effects of adenosine, which suggests that it is a selective antagonist of adenosine A1 receptors. DPCPX has also been shown to increase the release of acetylcholine in the hippocampus, which suggests that it may have cognitive-enhancing effects.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments. It is a selective antagonist of adenosine A1 receptors, which allows for the specific study of these receptors. It has high selectivity and potency, which allows for the use of low concentrations in experiments. However, DPCPX also has some limitations. It has low solubility in water, which limits its use in aqueous solutions. It also has low bioavailability, which limits its use in in vivo studies.
将来の方向性
There are several future directions for the study of DPCPX. One direction is the development of new drugs that target adenosine A1 receptors for the treatment of various diseases, such as cardiovascular disease, neurodegenerative diseases, and cancer. Another direction is the study of the role of adenosine A1 receptors in synaptic plasticity and learning and memory. DPCPX may also be used to study the effects of caffeine on adenosine receptors and to develop new drugs that target these receptors.
合成法
The synthesis of DPCPX involves several steps. The starting material is 8-cyclopentyl-1,3-dimethylxanthine, which is reacted with propyl bromide in the presence of potassium carbonate to obtain 8-cyclopentyl-1,3-dipropylxanthine. This compound is then reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to obtain DPCPX. The overall yield of this synthesis method is around 20%.
科学的研究の応用
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neurotransmission, and inflammation. DPCPX has been used to investigate the role of adenosine A1 receptors in these processes and to develop new drugs that target these receptors. DPCPX has also been used to study the effects of caffeine, which is a non-selective adenosine receptor antagonist.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12-14-6-3-2-5-13(14)9-10-21(12)18(22)11-15-16(19)7-4-8-17(15)20/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTPENAAFLOLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)



![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)
![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)


![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)